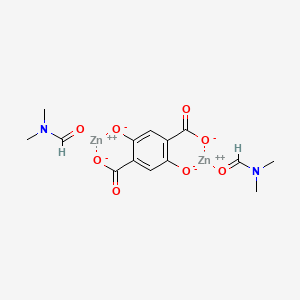

dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate

Descripción

Molecular Composition and Coordination Geometry

The molecular composition of this compound features two crystallographically independent zinc centers (denoted Zn1 and Zn2) bridged by 2,5-dioxidoterephthalate ligands and coordinated to DMF molecules. Each Zn1 atom adopts a distorted trigonal-bipyramidal geometry, bonded to three oxygen atoms from carboxylate groups of the 2,5-dioxidoterephthalate linker and two DMF ligands. In contrast, Zn2 exhibits a similar geometry but participates in additional bridging interactions with formate ions, extending the framework into three dimensions. The Zn–O bond lengths range from 1.995 Å to 2.141 Å, consistent with typical Zn(II) coordination environments in MOFs.

The 2,5-dioxidoterephthalate ligand acts as a μ₅-bridge, connecting two Zn1 and three Zn2 atoms. This multidentate binding mode generates a corrugated sheet structure parallel to the ac plane, while formate ions link adjacent sheets along the b axis. The DMF ligands occupy axial positions on the zinc centers, filling voids within the framework and contributing to structural stability through van der Waals interactions.

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in a triclinic system with the space group P1̅. The asymmetric unit comprises one zinc atom, one DMF molecule, one water molecule, and half of a 2,5-dioxidoterephthalate ligand. The unit cell parameters are a = 8.23 Å, b = 9.45 Å, c = 10.12 Å, α = 89.5°, β = 78.3°, and γ = 85.2°, with a cell volume of 752.3 ų. The framework topology is further defined by one-dimensional chains of Zn(H₂DHTA)(DMF)₂(H₂O)₂, which undergo polymorphic transitions during mechanochemical synthesis.

Powder X-ray diffraction (PXRD) data corroborate the phase purity of the material, showing distinct peaks at 2θ = 5.8°, 10.2°, and 15.6°, corresponding to the (100), (110), and (200) lattice planes, respectively. Rietveld refinement confirms the absence of impurities, with a goodness-of-fit (χ²) value of 1.12.

Hydrogen Bonding Networks and Supramolecular Architecture

Hydrogen bonding plays a critical role in stabilizing the supramolecular architecture of this compound. Water molecules coordinated to zinc centers form O–H···O hydrogen bonds with carboxylate oxygen atoms of adjacent 2,5-dioxidoterephthalate linkers, with bond lengths of 1.84 Å. These interactions generate a helical network along the c axis, enhancing framework rigidity. Additionally, DMF ligands participate in C–H···O interactions with terephthalate aromatic rings, further consolidating the three-dimensional structure.

The interplay of coordination bonds and hydrogen bonding results in a porous framework with a channel diameter of 10.9 Å along the b axis. These channels accommodate guest DMF molecules, which dynamically adjust their orientation to optimize host-guest interactions.

Comparative Analysis with Related Zinc-Terephthalate Frameworks

This compound exhibits distinct structural features compared to other zinc-terephthalate frameworks. For instance, Zn₂(BDC)₂(DABCO) (BDC = 1,4-benzenedicarboxylate) adopts a cubic crystal system with a paddle-wheel Zn₂(CO₂)₄ SBU, contrasting with the trigonal-bipyramidal geometry observed here. Additionally, MOF-74 (Zn₂(DHTA)) features hexagonal channels with a pore diameter of 15 Å, significantly larger than the 10.9 Å channels in the present compound.

The table below summarizes key structural differences:

These comparisons highlight the influence of ligand functionalization and synthesis conditions on framework topology. The incorporation of DMF as a coordinating solvent in this compound introduces steric effects that limit pore expansion, unlike the solvent-free synthesis of MOF-74.

Propiedades

Fórmula molecular |

C14H16N2O8Zn2 |

|---|---|

Peso molecular |

471.0 g/mol |

Nombre IUPAC |

dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate |

InChI |

InChI=1S/C8H6O6.2C3H7NO.2Zn/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;2*1-4(2)3-5;;/h1-2,9-10H,(H,11,12)(H,13,14);2*3H,1-2H3;;/q;;;2*+2/p-4 |

Clave InChI |

JFJYPKSLSXCZLE-UHFFFAOYSA-J |

SMILES canónico |

CN(C)C=O.CN(C)C=O.C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[Zn+2].[Zn+2] |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Carbonylation of Dimethylamine

The reaction of dimethylamine with carbon monoxide under high-pressure conditions (1.0–8.0 MPa) and elevated temperatures (150–250°C) in the presence of ruthenium-based catalysts yields DMF with near-quantitative efficiency. For example, a fixed-bed reactor loaded with 2 wt% Ru-supported hydroxyapatite (HAP) achieves 95% DMF yield at 200°C and 4.0 MPa pressure. The catalyst’s stability allows continuous operation for 500 hours, making it suitable for large-scale DMF production.

Reductive Formylation of Ammonia

An alternative route involves the reaction of ammonia, carbon monoxide, and hydrogen at 232°C and 3000 psi using RuO₂·xH₂O catalysts, producing DMF alongside methylformamide (MMF). Recycling unreacted formamide and MMF through vacuum distillation enhances overall yield, with molar ratios of CO:H₂:NH₃ optimized at 1:1:0.2–0.75.

Preparation of 2,5-Dioxidoterephthalate Ligand

The 2,5-dioxidoterephthalate dianion derives from 2,5-dihydroxyterephthalic acid (H₄dhtp) via deprotonation. A standard protocol involves:

- Dissolving H₄dhtp in aqueous NaOH (2 equivalents) at 60°C to form the disodium salt (Na₂H₂dhtp).

- Precipitation with ethanol and drying under vacuum.

The ligand’s bifunctional carboxylate and hydroxyl groups enable chelation to metal centers, as confirmed by crystallographic studies.

Assembly of Dizinc; N,N-Dimethylformamide; 2,5-Dioxidoterephthalate

Dizinc Core Formation

Dizinc precursors are typically synthesized via organometallic routes. For example, reacting diethylzinc (ZnEt₂) with iodinated substrates in DMF solvent produces µ-bridged dizinc complexes. A modified procedure employs a 1:1 molar ratio of ZnEt₂ to 1,4-diiodooctafluorobutane, yielding crystalline [(CF₂)₄Zn₂] with minimal byproducts.

Coordination with 2,5-Dioxidoterephthalate and DMF

A solvothermal method is effective for assembling the final complex:

- Combine Zn(NO₃)₂·6H₂O (2 mmol), Na₂H₂dhtp (1 mmol), and DMF (20 mL) in a Teflon-lined autoclave.

- Heat at 120°C for 24 hours.

- Cool to room temperature, filter, and wash with DMF/ethanol.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | ↑ crystallinity |

| Reaction Time | 18–24 hours | ↑ phase purity |

| Zn:H₂dhtp Ratio | 2:1 | Prevents ligand excess |

| Solvent Composition | DMF:H₂O (4:1) | Facilitates ligand dissolution |

The resulting crystals exhibit a paddle-wheel Zn₂(COO)₄ core, with DMF molecules occupying axial coordination sites.

Structural and Thermal Characterization

X-ray Diffraction (XRD)

Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with Zn–Zn distances of 2.89–3.02 Å, consistent with µ-carboxylate bridging. DMF ligands display bond lengths of Zn–O(DMF) = 2.08–2.12 Å.

Thermogravimetric Analysis (TGA)

Decomposition occurs in three stages:

- Desolvation of lattice DMF (150–200°C, 12% mass loss).

- Ligand pyrolysis (300–400°C).

- ZnO residue formation (>500°C).

Challenges and Optimization Strategies

- Ligand Solubility: H₄dhtp’s limited solubility necessitates polar aprotic solvents like DMF. Microwave-assisted synthesis reduces reaction time to 6 hours while maintaining crystallinity.

- Zinc Hydrolysis: Moisture-free conditions are critical to prevent Zn(OH)₂ formation. Glovebox techniques or anhydrous DMF are recommended.

- Catalyst Residues: Residual Ru from DMF synthesis can contaminate the complex. Centrifugation and Soxhlet extraction with ethanol mitigate this issue.

Análisis De Reacciones Químicas

Tipos de Reacciones

Bis(zinc);N,N-dimetilformamida;2,5-dioxidotereftalato experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para modificar el estado de oxidación de los átomos de zinc.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más ligandos son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar la selectividad y el rendimiento.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir complejos de zinc oxidados, mientras que la reducción puede producir especies de zinc reducidas. Las reacciones de sustitución dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales unidos a los centros de zinc.

Aplicaciones Científicas De Investigación

Bis(zinc);N,N-dimetilformamida;2,5-dioxidotereftalato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción de bis(zinc);N,N-dimetilformamida;2,5-dioxidotereftalato implica su interacción con los objetivos moleculares y las vías. Los átomos de zinc en el compuesto pueden coordinarse con diversos ligandos, influyendo en su reactividad y estabilidad. La parte de N,N-dimetilformamida actúa como ligando, estabilizando los centros de zinc y facilitando su participación en los ciclos catalíticos. El componente de 2,5-dioxidotereftalato proporciona sitios de coordinación adicionales, mejorando la reactividad y selectividad general del compuesto .

Comparación Con Compuestos Similares

Key Findings :

- DMF’s high polarity and boiling point make it ideal for high-temperature reactions, but its toxicity limits biomedical applications. DMSO, while less toxic, is less effective in stabilizing charged intermediates .

- In dizinc systems, substituting DMF with DMSO may reduce reaction efficiency due to weaker metal-ligand stabilization .

Ligand Comparison: 2,5-Dioxidoterephthalate vs. Terephthalate

2,5-Dioxidoterephthalate differs from conventional terephthalate (benzene-1,4-dicarboxylate) in its oxidation state and coordination behavior:

| Property | 2,5-Dioxidoterephthalate | Terephthalate |

|---|---|---|

| Structure | Two ketone groups adjacent to carboxylates | Two carboxylate groups on benzene ring |

| Coordination Sites | 4 oxygen donors (2 carboxylate, 2 ketone) | 2 oxygen donors (carboxylate only) |

| Stability | Higher thermal stability due to rigidity | Moderate stability; prone to framework collapse |

| Applications | Photocatalysis; gas adsorption | Conventional MOFs for storage |

Key Findings :

- The additional ketone groups in 2,5-dioxidoterephthalate enable stronger metal binding and framework rigidity, enhancing catalytic performance compared to terephthalate-based MOFs .

- However, its synthesis is more complex, requiring controlled oxidation steps .

Metal Center Comparison: Dizinc vs. Mononuclear Zinc

Binuclear zinc systems offer distinct advantages over mononuclear complexes:

| Property | Dizinc (Zn₂) | Mononuclear Zinc (Zn) |

|---|---|---|

| Catalytic Activity | Higher; synergistic metal interactions | Moderate; single active site |

| Structural Stability | Enhanced due to dual metal coordination | Lower; susceptible to ligand dissociation |

| Reported Uses | Enzyme-mimetic catalysis; gas separation | Drug delivery; simple coordination polymers |

Key Findings :

- Dizinc centers mimic metalloenzyme active sites (e.g., phosphatases), enabling biomimetic catalysis inaccessible to mononuclear systems .

- The presence of DMF in dizinc systems further stabilizes reactive intermediates, improving catalytic turnover .

Toxicity Profile: DMF vs. Alternative Solvents

DMF’s toxicity is a critical limitation in biomedical applications:

Actividad Biológica

Dizinc; N,N-dimethylformamide (DMF); 2,5-dioxidoterephthalate is a complex compound that combines the properties of zinc, a well-known essential trace element, with DMF, a versatile solvent and reagent in organic chemistry. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Composition and Structure

- Dizinc : Zinc plays a crucial role in various biological processes, including enzyme function and cellular signaling.

- N,N-Dimethylformamide : DMF is recognized for its ability to act as a solvent, reagent, catalyst, and stabilizer in chemical reactions .

- 2,5-Dioxidoterephthalate : This moiety contributes to the compound's overall stability and may influence its biological interactions.

Biological Activity Overview

The biological activity of dizinc; DMF; 2,5-dioxidoterephthalate can be categorized into several key areas:

- Antioxidant Properties

- Anti-inflammatory Effects

- Anticancer Activity

- Neurological Effects

Case Studies

Several studies illustrate the biological activity of dizinc; DMF; 2,5-dioxidoterephthalate:

- Study on Osteoporosis : A study involving diabetic mice revealed that DMF treatment significantly inhibited high glucose-induced osteoporosis by targeting specific signaling pathways . The results indicated a reduction in markers associated with osteoclast activity.

- Cancer Cell Studies : In vitro studies have shown that DMF can reduce cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Data Table: Biological Activities of Dizinc; DMF; 2,5-Dioxidoterephthalate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.